

Access to Detailed Experimental Protocol for Asymmetric Synthesis of Iodiconazole Isomers Unavailable

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Compound of Interest		
Compound Name:	Iodiconazole	
Cat. No.:	B1672017	Get Quote

A comprehensive search for the detailed experimental protocol for the asymmetric synthesis of **Iodiconazole** R- and S-isomers has been conducted. While a key research paper titled "Asymmetric Synthesis, Antifungal Activity and Molecular Modeling of **Iodiconazole** Isomers" has been identified as the primary source of this information, its full text, containing the necessary detailed experimental procedures and quantitative data, is not publicly accessible through available resources.

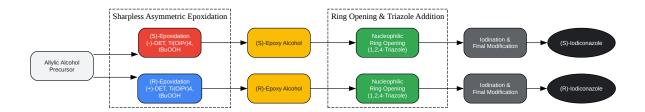
lodiconazole is a potent antifungal agent, and the stereochemistry of its chiral center is known to influence its biological activity. The referenced study indicates that the R- and S-isomers of **lodiconazole** were successfully synthesized using the Sharpless asymmetric epoxidation method. Furthermore, it was reported that the (S)-**lodiconazole** enantiomer exhibited superior antifungal properties.

The Sharpless asymmetric epoxidation is a well-established and powerful method for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols. This reaction typically utilizes a titanium tetraisopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and an oxidant such as tert-butyl hydroperoxide. The choice of the L-(+)-DET or D-(-)-DET ligand dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either the R- or S-epoxide, which are key intermediates in the synthesis of the respective **lodiconazole** isomers.



A generalized workflow for this synthesis, based on the principles of the Sharpless epoxidation and subsequent reactions to form the final **lodiconazole** structure, can be conceptualized.

Conceptual Asymmetric Synthesis Workflow of lodiconazole Isomers



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Caption: Conceptual workflow for the asymmetric synthesis of R- and S-**Iodiconazole**.

Unfortunately, without access to the specific experimental data from the primary literature, it is not possible to provide the detailed, in-depth technical guide requested. This includes:

- Quantitative Data Tables: Specific yields, enantiomeric excess (ee%) values, reaction times, temperatures, and other critical parameters for each synthetic step cannot be compiled.
- Detailed Experimental Protocols: Precise amounts of reagents, purification techniques (e.g., chromatography conditions), and analytical characterization data (e.g., NMR, mass spectrometry) are unavailable.

Therefore, the core requirements of the user's request for a technical guide with detailed experimental protocols and quantitative data presentation cannot be fulfilled at this time. Further investigation would be contingent on obtaining the full text of the pivotal research article.







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